molecular formula C5H8OS B018938 1-(2-Methylthiiran-2-yl)ethanone CAS No. 103144-76-9

1-(2-Methylthiiran-2-yl)ethanone

Cat. No.: B018938
CAS No.: 103144-76-9
M. Wt: 116.18 g/mol
InChI Key: BEVWNHSXVGGROS-UHFFFAOYSA-N
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Description

These compounds share key features such as ketone functional groups and sulfur-based substituents, which influence their physicochemical properties and reactivity.

Properties

CAS No.

103144-76-9

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

1-(2-methylthiiran-2-yl)ethanone

InChI

InChI=1S/C5H8OS/c1-4(6)5(2)3-7-5/h3H2,1-2H3

InChI Key

BEVWNHSXVGGROS-UHFFFAOYSA-N

SMILES

CC(=O)C1(CS1)C

Canonical SMILES

CC(=O)C1(CS1)C

Synonyms

Ethanone, 1-(2-methylthiiranyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Substituents and Backbone Similarities

  • 1-(2-Methylthiiran-2-yl)ethanone: Presumed to contain a thiirane (episulfide) ring with a methyl group and an acetyl group.
  • Analogous Compounds: 1-(2-Thienyl)-ethanone (CAS 88-15-3): Features a thiophene ring substituted with an acetyl group . 1-(2-Methyl-1-benzothien-3-yl)ethanone (CAS 16810-19-8): Contains a benzothiophene ring with methyl and acetyl groups . 1-[2-(Methylsulfanyl)phenyl]ethanone (CAS 1441-97-0): Substituted phenyl ring with methylsulfanyl and acetyl groups .

Molecular Formula and Weight Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(2-Thienyl)-ethanone C₆H₆OS 126.18 Thiophene, acetyl
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 Hydroxy, methoxy, acetyl
1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride C₉H₁₂ClNO₂ 201.65 Amino, methoxy, acetyl
1-(2-Methyl-1-benzothien-3-yl)ethanone C₁₁H₁₀OS 198.26 Benzothiophene, methyl, acetyl

Physicochemical Properties

Boiling and Melting Points

  • 1-(2-Thienyl)-ethanone: Boiling point: 234–236°C (lit. data) . Melting point: 28–30°C .
  • 1-(2-Hydroxy-4-methoxyphenyl)ethanone: No explicit data, but hydroxyl and methoxy groups likely increase polarity, raising melting/boiling points compared to non-polar analogs .

Solubility and Reactivity

  • Sulfur-containing analogs (e.g., thiophene, benzothiophene derivatives): Exhibit moderate solubility in organic solvents (e.g., ethanol, DMSO) due to aromaticity and sulfur’s electron-rich nature .
  • Hydroxy/methoxy-substituted analogs: Higher solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding .

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